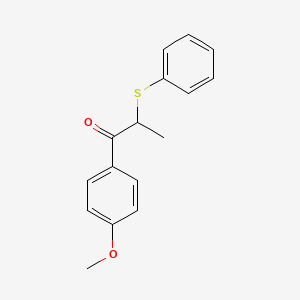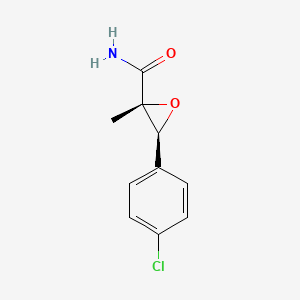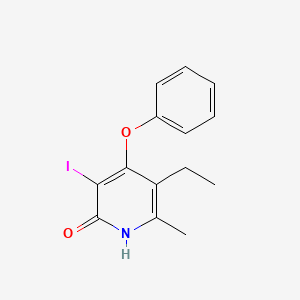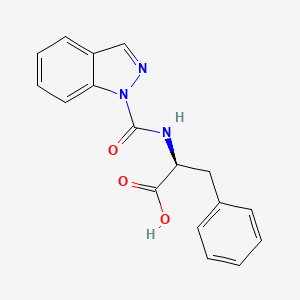![molecular formula C16H21NO5 B12540367 3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid CAS No. 143282-54-6](/img/structure/B12540367.png)
3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-1-azabicyclo[222]octane;oxalic acid is a compound that combines a bicyclic structure with a methoxyphenyl group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1-azabicyclo[22One common method involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The oxalic acid moiety can be introduced through subsequent reactions involving oxalyl chloride and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The bicyclic core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, reduced bicyclic derivatives, and substituted methoxyphenyl compounds.
Scientific Research Applications
3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane has significant potential in various scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane exerts its effects involves interactions with specific molecular targets and pathways. The bicyclic core and methoxyphenyl group can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The oxalic acid moiety may also play a role in these interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties.
1,4-Diazabicyclo[2.2.2]octane: A versatile compound used in organic synthesis as a base, catalyst, and reagent.
Bicyclo[3.2.1]octane: A structural motif found in many biologically active natural compounds.
Uniqueness
3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane is unique due to its combination of a bicyclic core, methoxyphenyl group, and oxalic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
143282-54-6 |
|---|---|
Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid |
InChI |
InChI=1S/C14H19NO.C2H2O4/c1-16-14-5-3-2-4-12(14)13-10-15-8-6-11(13)7-9-15;3-1(4)2(5)6/h2-5,11,13H,6-10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
UAIJTONKJQNDRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CN3CCC2CC3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)


![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)
![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)

![1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12540327.png)


![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)

![Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-](/img/structure/B12540351.png)
